An In-depth Technical Guide to the Synthesis and Characterization of Ketoconazole-d4
An In-depth Technical Guide to the Synthesis and Characterization of Ketoconazole-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Ketoconazole-d4, a deuterated analog of the broad-spectrum antifungal agent, ketoconazole. This isotopically labeled compound is an invaluable tool in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative analysis by mass spectrometry.
Synthesis of Ketoconazole-d4
The synthesis of Ketoconazole-d4 can be achieved through a multi-step process, beginning with the preparation of a deuterated piperazine precursor, followed by its incorporation into the final molecular structure. A plausible synthetic route is outlined below.
Proposed Synthetic Pathway
The synthesis commences with the preparation of deuterated 1-acetyl-4-(4-hydroxyphenyl)piperazine, which is then alkylated to yield the final product, Ketoconazole-d4. The deuterium atoms are incorporated into the piperazine ring.
Caption: Proposed synthesis pathway for Ketoconazole-d4.
Experimental Protocols
Step 1: Synthesis of 1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8
A mixture of 4-(1-piperazinyl-d8)phenol dihydrobromide, acetic anhydride, and potassium carbonate in 1,4-dioxane is refluxed for an extended period.[1][2] The reaction mixture is then filtered, and the solvent is evaporated. The resulting residue is purified by extraction and crystallization to yield 1-acetyl-4-(4-hydroxyphenyl)piperazine-d8.[1][3][4][5]
Step 2: Synthesis of Ketoconazole-d4
1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 is reacted with cis-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulfonate in a suitable organic solvent in the presence of a base, such as sodium hydride, to facilitate the alkylation reaction. The crude product is then purified by column chromatography to afford Ketoconazole-d4.
Characterization of Ketoconazole-d4
The synthesized Ketoconazole-d4 must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Analytical Workflow
The following diagram illustrates a general workflow for the characterization of synthesized Ketoconazole-d4.
Caption: General analytical workflow for Ketoconazole-d4.
High-Performance Liquid Chromatography (HPLC)
HPLC is utilized to determine the purity of the synthesized Ketoconazole-d4. A reversed-phase C18 column is typically employed with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.
| Parameter | Value |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Methanol and Water with buffer (e.g., phosphate or acetate) |
| Detection | UV at ~225 nm or ~243 nm |
| Flow Rate | 1.0 mL/min |
Experimental Protocol (HPLC):
A solution of Ketoconazole-d4 is prepared in the mobile phase or a compatible solvent. The sample is injected into the HPLC system, and the chromatogram is recorded. The purity is determined by calculating the area percentage of the main peak. A detailed method can be adapted from existing literature on ketoconazole analysis.[6][7][8][9]
Mass Spectrometry (MS)
Mass spectrometry is a critical technique for confirming the molecular weight of Ketoconazole-d4 and determining the degree of deuterium incorporation. Electrospray ionization (ESI) is a common ionization technique for this analysis.
| Ion | Expected m/z | Description |
| [M+H]⁺ | 535.1 | Protonated molecular ion of Ketoconazole-d4 |
| [M-C₂H₂O]⁺ | 493.1 | Loss of a ketene group from the acetylpiperazine moiety |
| 255.1 | Fragment corresponding to the dichlorophenyl-imidazole-dioxolane moiety | |
| 86.1 | Fragment corresponding to the deuterated piperazine ring |
Experimental Protocol (MS):
A dilute solution of Ketoconazole-d4 is infused into the mass spectrometer. The mass spectrum is acquired in the positive ion mode. The fragmentation pattern is analyzed by tandem mass spectrometry (MS/MS) to confirm the location of the deuterium labels. The expected fragmentation pattern would be similar to that of unlabeled ketoconazole, with a mass shift of 4 Da for fragments containing the deuterated piperazine ring.[2][3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of Ketoconazole-d4. The spectra will be similar to those of unlabeled ketoconazole, with key differences in the signals corresponding to the deuterated piperazine ring.
Expected ¹H NMR Spectral Changes:
The proton signals for the piperazine ring, which typically appear as multiplets in the ¹H NMR spectrum of ketoconazole, will be absent or significantly reduced in intensity in the spectrum of Ketoconazole-d4.
Expected ¹³C NMR Spectral Changes:
The carbon signals of the deuterated piperazine ring will exhibit coupling to deuterium, resulting in multiplets (typically triplets for -CD2- groups) and a slight upfield shift compared to the corresponding signals in unlabeled ketoconazole.
| Assignment (Ketoconazole) | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Expected Changes for Ketoconazole-d4 |
| Piperazine Protons | ~2.3 - 4.0 | - | Signals absent or significantly reduced |
| Piperazine Carbons | - | ~45-55 | Signals will be multiplets due to C-D coupling and slightly shifted upfield |
| Other Protons and Carbons | Similar to Ketoconazole | Similar to Ketoconazole | Minimal to no change |
Experimental Protocol (NMR):
The Ketoconazole-d4 sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS). The spectra are then compared to those of an authentic standard of unlabeled ketoconazole to confirm the structure and the position of deuteration.[10][11]
References
- 1. prepchem.com [prepchem.com]
- 2. Synthesis routes of 1-Acetyl-4-(4-hydroxyphenyl)piperazine [benchchem.com]
- 3. CN1257163C - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine - Google Patents [patents.google.com]
- 4. CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine - Google Patents [patents.google.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1H and 13C nuclear magnetic resonance studies of the sites of protonation in itraconazole and fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PubMed [pubmed.ncbi.nlm.nih.gov]
